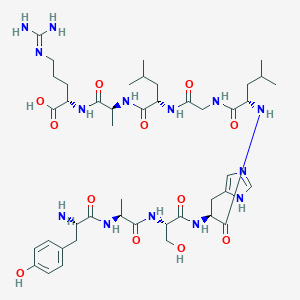
(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Übersicht
Beschreibung
AM1220 is a potent synthetic cannabinoid (CB) with preference for the central CB1 receptor (Ki = 3.88 nM) over the CB2 receptor (Ki = 73.4 nM). The physiological actions and metabolism of AM1220 have not been characterized.
Wirkmechanismus
AM-1220, also known by its IUPAC name (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid . This article will delve into the various aspects of its mechanism of action.
Target of Action
AM-1220 primarily targets the cannabinoid receptor CB1 . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.
Mode of Action
AM-1220 acts as a potent and moderately selective agonist for the CB1 receptor . It has around 19 times selectivity for CB1 over the related CB2 receptor . As an agonist, AM-1220 binds to the CB1 receptor and activates it, triggering a biochemical response.
Eigenschaften
IUPAC Name |
[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKVBEKZCMUTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433001 | |
| Record name | {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137642-54-7 | |
| Record name | [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137642-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 1220 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137642547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-1220, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05850M72P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AM-1220?
A1: While the precise mechanism of action of AM-1220 is not fully elucidated in the provided research, synthetic cannabinoids are known to exert their effects primarily by acting as agonists at cannabinoid receptors, particularly the CB1 receptor, found in the central nervous system. [] This interaction is thought to be responsible for the psychoactive effects observed. Further research is needed to fully characterize AM-1220's interaction with cannabinoid receptors and its downstream effects.
Q2: How prevalent is AM-1220 in herbal mixtures?
A2: Research suggests that AM-1220, along with its azepane isomer, has been identified in various herbal mixtures marketed as "Spice" or "K2." [] The presence of AM-1220 in these products raises concerns due to its potential for psychoactive effects and unknown health risks.
Q3: How is AM-1220 detected and quantified in biological samples?
A3: Various analytical techniques have been employed to detect and quantify AM-1220 in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used for the determination of AM-1220 and its metabolites in postmortem plasma and urine samples. [, ] Additionally, immunoassays, such as ELISA, have shown promise for the screening of AM-1220 in oral fluid. [] These analytical methods are crucial for monitoring the prevalence and understanding the potential risks associated with AM-1220 use.
Q4: What are the structural characteristics of AM-1220?
A4: Although specific spectroscopic data is not provided within the excerpts, research describes AM-1220 as a chiral compound. [] Structural elucidation often involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Determining the absolute configuration of chiral compounds like AM-1220 typically requires additional chiral separation techniques or advanced NMR methods.
Q5: Have any studies investigated the metabolism of AM-1220?
A5: Yes, at least one study has investigated the in vitro metabolism of AM-1220 using human liver microsomes and the fungus Cunninghamella elegans. [] Understanding the metabolic pathways of AM-1220 is crucial for interpreting toxicological findings, identifying potential biomarkers of exposure, and predicting potential drug-drug interactions.
Q6: Has AM-1220 been detected in different populations of drug users?
A6: Research using hair analysis as a tool for evaluating drug consumption patterns has revealed the presence of AM-1220 in hair samples collected from various populations of drug users. [] This finding highlights the diffusion of AM-1220 among different drug-using demographics.
Q7: Are there any known antibodies that bind specifically to AM-1220?
A7: Research describes the development of antibodies that exhibit significant binding affinity to a range of synthetic cannabinoids, including AM-1220. [] These antibodies are valuable tools for developing immunoassays, which are rapid and cost-effective methods for screening for the presence of AM-1220 in biological samples.
Q8: What are the legal regulations surrounding AM-1220?
A8: While specific legal details are not discussed in the provided research, it's important to note that regulations surrounding synthetic cannabinoids like AM-1220 vary significantly across different countries and jurisdictions. [] Many countries have implemented legislation to control the production, sale, and possession of these substances due to their potential public health risks.
Q9: Are there any known analytical methods for identifying AM-1220 in herbal mixtures?
A9: Research highlights the development of a universal gas chromatography-mass spectrometry (GC-MS) method specifically designed for the identification and quantification of various synthetic cannabinoids, including AM-1220, in commercial herbal smoking blends. [] This method enables the detection of multiple compounds simultaneously, aiding in the identification of AM-1220 and other synthetic cannabinoids present in these complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)











